3-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide
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Overview
Description
3-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a cyclopropyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring.
Amidation: The brominated and fluorinated benzene derivative is then subjected to an amidation reaction with 1-methylcyclopropylamine to form the final product.
The reaction conditions for these steps often involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of protein kinases involved in cell growth and proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways involved in cell growth, proliferation, and survival. This makes it a potential candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-N-propylbenzamide
- 3-Bromo-4-fluoro-N-methylbenzamide
- 3-Bromo-4-fluoro-N-ethylbenzamide
Uniqueness
Compared to similar compounds, 3-Bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide is unique due to the presence of the 1-methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity as an inhibitor of specific protein kinases.
Properties
IUPAC Name |
3-bromo-4-fluoro-N-(1-methylcyclopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-11(4-5-11)14-10(15)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBAHJSKIAVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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